2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H20ClN5OS3 is a complex organic molecule with a molecular weight of 478.05 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes chlorine, nitrogen, sulfur, and oxygen atoms, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H20ClN5OS3 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of the compound.
Functional Group Modifications:
Final Assembly: The final step usually involves the assembly of the complete molecule through coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of C20H20ClN5OS3 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
C20H20ClN5OS3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
C20H20ClN5OS3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C20H20ClN5OS3 involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
C20H20ClN5OS3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with analogous functional groups or core structures.
Uniqueness: The presence of specific functional groups, such as chlorine and sulfur, may confer unique reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C20H20ClN5OS3 |
---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20ClN5OS3/c1-26(2)16-9-7-14(8-10-16)11-22-23-18(27)13-29-20-25-24-19(30-20)28-12-15-5-3-4-6-17(15)21/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11- |
InChI Key |
OMRUMRAATYYSFF-JJFYIABZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.